3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one
CAS No.:
Cat. No.: VC15858793
Molecular Formula: C16H14F2N2O
Molecular Weight: 288.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14F2N2O |
|---|---|
| Molecular Weight | 288.29 g/mol |
| IUPAC Name | 3-amino-4-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]azetidin-2-one |
| Standard InChI | InChI=1S/C16H14F2N2O/c17-11-7-5-10(6-8-11)9-20-15(14(19)16(20)21)12-3-1-2-4-13(12)18/h1-8,14-15H,9,19H2 |
| Standard InChI Key | LCRLBTDJPNMCGY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N)F |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one features a β-lactam azetidinone ring system substituted with a 4-fluorobenzyl group at position 1, a 2-fluorophenyl group at position 4, and an amino group at position 3. The azetidinone ring, a strained four-membered heterocycle, imposes unique electronic and steric constraints that influence reactivity and biological interactions. The fluorinated aromatic rings enhance lipophilicity and metabolic stability, while the amino group provides a site for further functionalization .
Table 1: Comparative Structural Features of Selected Azetidinones
*Inferred from structural analogs .
Spectroscopic and Computational Insights
While experimental spectral data for the target compound are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) studies on related azetidinones provide predictive benchmarks:
-
IR: Stretching vibrations for the β-lactam carbonyl (1,740–1,680 cm⁻¹) and N-H bonds (3,350–3,300 cm⁻¹).
-
¹³C NMR: Carbonyl resonance at δ 165–175 ppm, with aromatic carbons appearing between δ 110–160 ppm.
-
X-ray crystallography: Analogous compounds exhibit puckered azetidinone rings with dihedral angles of 15–25° between substituents .
Density functional theory (DFT) simulations predict a planar amino group and slight distortion in the azetidinone ring due to steric interactions between the fluorinated aryl groups.
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one can be approached via two primary routes:
-
Staudinger Cyclization:
-
Kinugasa Reaction:
-
Step 1: Copper-catalyzed coupling of 4-fluorobenzyl nitrile oxide with a 2-fluorophenyl-substituted alkyne.
-
Step 2: Hydrolysis and cyclization to form the azetidinone core.
-
Yield: 35–50%.
-
Critical Parameters for Yield Improvement
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .
-
Catalysts: Triethylamine or DMAP improves imine formation kinetics.
-
Temperature Control: Maintaining 0–5°C during cycloaddition minimizes side reactions.
Chemical Reactivity and Derivatization
Nucleophilic Modifications
The amino group at position 3 serves as a primary site for functionalization:
-
Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) yields amide derivatives (e.g., 3-Acetamido-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one).
-
Schiff Base Formation: Condensation with aldehydes introduces imine linkages for metal coordination .
Ring-Opening Reactions
The β-lactam ring undergoes selective cleavage under acidic or basic conditions:
-
Acidic Hydrolysis: Generates a β-amino acid derivative (e.g., 3-Amino-4-(2-fluorophenyl)pentanedioic acid).
-
Nucleophilic Attack: Thiols or amines open the ring to form thioether or diamino compounds.
Biological Activity and Mechanism of Action
Enzymatic Inhibition
Structural analogs demonstrate inhibitory effects on:
-
Serine Proteases: Binding to the active site via hydrogen bonding with the β-lactam carbonyl .
-
Tyrosine Kinases: Fluorophenyl groups occupy hydrophobic pockets in ATP-binding domains.
Anticancer Screening
Preliminary assays on breast cancer (MCF-7) and lung cancer (A549) cell lines reveal IC₅₀ values of 10–25 µM for related compounds, with apoptosis induction via caspase-3 activation .
Applications in Drug Discovery
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting methoxy groups with fluorine improves metabolic stability .
-
Prodrug Design: Esterification of the amino group enhances oral bioavailability.
Computational Drug Design
Molecular docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) for the epidermal growth factor receptor (EGFR), positioning the compound as a candidate for tyrosine kinase inhibitor development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume